molecular formula C9H9FN2O2S B2963876 2-(1H-1,3-benzodiazol-1-yl)ethane-1-sulfonyl fluoride CAS No. 202131-20-2

2-(1H-1,3-benzodiazol-1-yl)ethane-1-sulfonyl fluoride

Cat. No.: B2963876
CAS No.: 202131-20-2
M. Wt: 228.24
InChI Key: LGBKWJVQGOBPHS-UHFFFAOYSA-N
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Description

2-(1H-1,3-benzodiazol-1-yl)ethane-1-sulfonyl fluoride is a chemical compound with the molecular formula C9H9FN2O2S and a molecular weight of 228.24 g/mol . It is known for its applications in various fields of scientific research, including chemistry, biology, medicine, and industry.

Preparation Methods

The synthesis of 2-(1H-1,3-benzodiazol-1-yl)ethane-1-sulfonyl fluoride typically involves the reaction of 2-(1H-1,3-benzodiazol-1-yl)ethanol with sulfuryl fluoride under specific conditions . The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the sulfonyl fluoride group. The reaction conditions, including temperature and solvent, can vary depending on the desired yield and purity of the product.

Chemical Reactions Analysis

2-(1H-1,3-benzodiazol-1-yl)ethane-1-sulfonyl fluoride undergoes various types of chemical reactions, including:

Common reagents used in these reactions include bases (e.g., triethylamine), nucleophiles (e.g., amines, alcohols), and oxidizing or reducing agents. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-(1H-1,3-benzodiazol-1-yl)ethane-1-sulfonyl fluoride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1H-1,3-benzodiazol-1-yl)ethane-1-sulfonyl fluoride involves its interaction with specific molecular targets, such as enzymes and proteins. The sulfonyl fluoride group can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition of enzyme activity. This mechanism is particularly useful in studying enzyme function and developing enzyme inhibitors .

Comparison with Similar Compounds

2-(1H-1,3-benzodiazol-1-yl)ethane-1-sulfonyl fluoride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its sulfonyl fluoride group, which imparts specific reactivity and makes it a valuable tool in various scientific research applications.

Properties

IUPAC Name

2-(benzimidazol-1-yl)ethanesulfonyl fluoride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FN2O2S/c10-15(13,14)6-5-12-7-11-8-3-1-2-4-9(8)12/h1-4,7H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGBKWJVQGOBPHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CN2CCS(=O)(=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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